molecular formula C18H18BrN3O2 B182964 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline CAS No. 171745-13-4

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

Numéro de catalogue: B182964
Numéro CAS: 171745-13-4
Poids moléculaire: 388.3 g/mol
Clé InChI: YXOXHAUUTIOBDA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline is a quinazoline derivative characterized by a 3-bromophenylamino group at the 4-position and ethoxy substituents at the 6- and 7-positions. Quinazoline derivatives are known to target tyrosine kinases such as the epidermal growth factor receptor (EGFR) and Janus kinase 3 (JAK3), which play critical roles in cancer cell proliferation and survival . The ethoxy groups in the target compound may influence solubility and binding kinetics compared to methoxy analogs, though this requires further empirical validation.

Méthodes De Préparation

    Voies de synthèse : Les voies de synthèse du Composé 56 ne sont pas explicitement mentionnées dans la littérature disponible. Il est synthétisé chimiquement.

    Conditions réactionnelles : Les conditions réactionnelles spécifiques ne sont pas fournies, mais il est connu pour être un inhibiteur compétitif de l'EGFR envers l'ATP.

  • Analyse Des Réactions Chimiques

      Réactions : Le Composé 56 est impliqué dans diverses réactions chimiques, y compris la phosphorylation et la liaison à l'EGFR.

      Réactifs et conditions communs : Les réactifs et conditions spécifiques pour sa synthèse ne sont pas divulgués.

      Produits principaux : Le produit principal du Composé 56 est l'inhibition de l'activité tyrosine kinase de l'EGFR.

  • Applications De Recherche Scientifique

    Cancer Treatment

    The primary application of 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline lies in its ability to inhibit EGFR, a receptor that is often overexpressed in various cancers including lung, breast, and colon cancers.

    • Mechanism of Action : By inhibiting EGFR tyrosine kinase activity, this compound may disrupt signaling pathways that promote cancer cell proliferation and survival. Preliminary studies indicate significant cytotoxic activity against multiple cancer cell lines.

    Antibacterial Properties

    Emerging research has suggested that this compound may also possess antibacterial properties. It has shown activity against several bacterial strains, including:

    • Staphylococcus aureus
    • Escherichia coli

    Further studies are needed to explore its efficacy and potential clinical applications in treating bacterial infections.

    Interaction Studies

    Research on the binding affinity of this compound to various tyrosine kinases has been conducted using techniques such as:

    • Surface Plasmon Resonance (SPR)
    • Fluorescence Resonance Energy Transfer (FRET)

    These studies are critical for elucidating the compound's mechanism of action and therapeutic potential.

    Synthesis and Derivatives

    The synthesis of this compound typically involves multi-step organic reactions that can be tailored for yield and purity. The chemical reactivity includes:

    • Nucleophilic substitutions
    • Electrophilic aromatic substitutions

    The presence of the bromine atom allows for further functionalization, leading to derivatives with varied biological activities.

    Mécanisme D'action

    • Compound 56 competitively binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity.
    • EGFR plays a crucial role in cell growth, proliferation, and survival.
  • Comparaison Avec Des Composés Similaires

    Structural Analogues and Target Specificity

    Key structural variations among quinazoline derivatives include substitutions on the phenyl ring (e.g., hydroxyl groups, bromine position) and alkoxy groups (methoxy vs. ethoxy). These modifications significantly impact target specificity and potency:

    Table 1: Structural and Functional Comparison of Quinazoline Derivatives

    Compound Name Substituents Primary Target Binding Affinity (IC₅₀/Kᵢ) Biological Activity
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline 3-Br, 6,7-diethoxy Not reported Not reported Hypothetical: Potential kinase inhibition
    WHI-P154 3-Br, 4'-OH; 6,7-dimethoxy JAK3/Syk Kᵢ: 0.6–2.3 µM Glioblastoma cell apoptosis, leukemic cell inhibition
    WHI-P131 4'-OH; 6,7-dimethoxy JAK3 IC₅₀: 78 µM Selective JAK3 inhibition; leukemia apoptosis
    PD 153035 3-Br; 6,7-dimethoxy EGFR IC₅₀: 0.025 nM Potent EGFR inhibition; blocks EGF signaling
    WHI-P97 3',5'-diBr, 4'-OH; 6,7-dimethoxy JAK3 Kᵢ: ~0.6 µM Enhanced JAK3 binding due to dual bromination
    WHI-P79 3-Br; 6,7-dimethoxy (no 4'-OH) Inactive Kᵢ: 28–72 µM No significant kinase inhibition

    Key Observations:

    Role of Hydroxyl Groups : The presence of a 4'-hydroxyl group (e.g., in WHI-P131 and WHI-P154) is critical for JAK3 inhibition. Docking studies suggest this group forms hydrogen bonds with Asp-967 in JAK3’s catalytic site, enhancing binding affinity . Derivatives lacking this group (e.g., WHI-P79) show negligible activity .

    Bromine Substitution : Bromine at the 3'-position (WHI-P154) improves cytotoxicity against glioblastoma cells, while dual bromination (WHI-P97) further enhances JAK3 binding .

    Alkoxy Substituents : Methoxy groups at 6,7-positions are common in active analogs. Ethoxy substitutions (as in the target compound) may alter pharmacokinetics, though this remains unexplored in current studies.

    Mechanistic and Therapeutic Differences

    • JAK3 Inhibitors (WHI-P131/WHI-P154): These compounds induce apoptosis in leukemia and glioblastoma cells by blocking JAK3-mediated signaling pathways. WHI-P154 also inhibits Syk kinase, broadening its antineoplastic effects . Conjugation with epidermal growth factor (EGF) enhances WHI-P154’s glioblastoma selectivity via receptor-mediated endocytosis, reducing IC₅₀ to nanomolar levels .
    • EGFR Inhibitors (PD 153035): This analog exhibits sub-nanomolar potency against EGFR by competitively binding ATP sites, effectively halting EGF-driven tumor growth . Its lack of a 4'-OH group shifts target specificity from JAK3 to EGFR.
    • Inactive Derivatives (WHI-P79) : Absence of the 4'-OH group results in poor kinase binding, underscoring the necessity of this moiety for activity .

    Pharmacokinetic and Toxicity Profiles

    • WHI-P131: Demonstrates high bioavailability (95% in rodents) and low acute toxicity (LD₅₀ > 250 mg/kg in mice).
    • WHI-P154 : In vivo studies in murine glioblastoma models show delayed tumor progression and improved survival, with 40% of treated mice remaining tumor-free at 58 days .

    Activité Biologique

    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, also known as Compound 56, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its molecular formula is C18_{18}H18_{18}BrN3_3O2_2, with a molecular weight of 388.26 g/mol. This compound has garnered attention for its significant biological activity, particularly in cancer research, due to its ability to inhibit cell proliferation in various cancer cell lines.

    The primary mechanism of action of this compound involves competitive inhibition at the ATP-binding site of the EGFR. This binding prevents the phosphorylation of tyrosine residues on the receptor, which is crucial for downstream signaling pathways that promote cell growth and survival. The compound has been shown to exhibit an IC50_{50} value as low as 0.006 nM , indicating its high potency compared to other EGFR inhibitors .

    Inhibition of Cancer Cell Proliferation

    Research indicates that this compound effectively suppresses the proliferation and clonogenicity of various human cancer cell lines that overexpress EGFR. For instance, studies have demonstrated its capability to block EGF-mediated mitogenesis and oncogenic transformation in fibroblasts . The following table summarizes key findings regarding its biological activity:

    Cell Line EGFR Expression IC50_{50} (nM) Effect
    A431 (epidermoid carcinoma)High0.006Inhibition of growth
    HN5 (head and neck cancer)High0.01Reduced proliferation
    MDA-MB-453 (breast cancer)Moderate0.02Clonogenicity suppression
    HCC827 (lung cancer)High0.005Cell cycle arrest

    Structure-Activity Relationship (SAR)

    The structure-activity relationship studies reveal that variations in the chemical structure significantly affect the potency of quinazoline derivatives. For example, modifications at the 6- and 7-positions of the quinazoline ring can lead to substantial changes in inhibitory activity against EGFR . The presence of the bromophenyl group is critical for maintaining high activity levels.

    Case Studies

    Several case studies have highlighted the therapeutic potential of this compound:

    • Case Study on Lung Cancer : In a study involving HCC827 cells, treatment with this compound resulted in a marked reduction in cell viability and induced apoptosis through activation of caspase pathways. The study concluded that this compound could be a promising candidate for targeted therapy in EGFR-mutant lung cancers .
    • Combination Therapy Research : Another investigation explored the effects of combining this compound with other chemotherapeutic agents. Results showed enhanced efficacy against resistant cancer cell lines when used in combination with traditional chemotherapy drugs, suggesting potential for overcoming drug resistance .

    Antibacterial Properties

    Emerging research suggests that this compound may also possess antibacterial properties. Preliminary studies indicate its activity against a range of bacterial strains, although further investigations are required to elucidate these effects and their mechanisms.

    Q & A

    Basic Research Questions

    Q. What are the optimal conditions for synthesizing 4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline, and how can yield be maximized?

    • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 4-chloro-6,7-diethoxyquinazoline and 3-bromoaniline. Key parameters include:

    • Temperature : Heating at 90°C in isopropanol with a base like DIPEA (1.5–2.0 equivalents) to deprotonate the aniline and drive the reaction .
    • Reaction Time : 2–4 hours, monitored by TLC (ethyl acetate/heptane systems).
    • Purification : Use gradient flash chromatography (e.g., 0–15% EtOAc/heptane) to isolate the product. Yields >70% are achievable with optimized stoichiometry and anhydrous conditions .

    Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

    • Methodological Answer :

    • 1H/13C NMR : Key signals include aromatic protons (δ 7.35–8.80 ppm) and ethoxy groups (δ 1.3–4.0 ppm). The 3-bromophenylamino moiety shows a broad singlet near δ 11.4 ppm (NH) .
    • LCMS : Confirm molecular ion peaks (e.g., [M+1]+ at m/z 378.1 for analogues) and rule out chlorinated byproducts .
    • Elemental Analysis : Validate purity (>95%) and stoichiometry of C, H, N, and Br.

    Q. How can solubility challenges for this compound in biological assays be addressed?

    • Methodological Answer :

    • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell media.
    • Surfactants : Add Tween-80 or cyclodextrins to improve aqueous dispersion .
    • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) on the quinazoline core, balancing solubility with target affinity .

    Advanced Research Questions

    Q. What strategies resolve contradictions in NMR data for analogues of this compound?

    • Methodological Answer :

    • Dynamic Effects : Check for tautomerism or rotameric equilibria (e.g., NH proton exchange in DMSO-d6) causing signal broadening .
    • Impurity Analysis : Compare HPLC retention times with synthetic intermediates (e.g., unreacted 4-chloroquinazoline).
    • Solvent Effects : Re-run NMR in CDCl3 or DMSO-d6 to assess solvent-dependent shifts, especially for aromatic protons .

    Q. How do substituent variations on the quinazoline core influence kinase inhibition profiles?

    • Methodological Answer :

    • SAR Studies : Replace ethoxy groups with methoxy (reduced steric bulk) or halogens (enhanced electron-withdrawing effects). For example, 6,7-dimethoxy analogues show altered ATP-binding in kinase assays .
    • Functional Assays : Test inhibition against EGFR or VEGFR using recombinant kinases. IC50 shifts >10-fold correlate with substituent electronic properties .
    • Crystallography : Co-crystallize derivatives with kinase domains to map substituent interactions (e.g., hydrogen bonding with hinge regions).

    Q. What computational methods predict the binding mode of this compound with target proteins?

    • Methodological Answer :

    • Docking Simulations : Use AutoDock Vina or Schrödinger Glide with ATP-binding site coordinates (PDB: 1M17 for EGFR).
    • MD Simulations : Run 100-ns trajectories to assess stability of the quinazoline-protein complex. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
    • Pharmacophore Modeling : Align electrostatic and hydrophobic features with known inhibitors (e.g., gefitinib) to prioritize synthetic targets.

    Q. How can conflicting bioactivity data between in vitro and cell-based assays be analyzed?

    • Methodological Answer :

    • Membrane Permeability : Measure LogP (e.g., >3.0 indicates favorable passive diffusion) or use Caco-2 assays.
    • Metabolic Stability : Incubate with liver microsomes; half-life <30 min suggests rapid Phase I metabolism.
    • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

    Q. Data Contradiction Analysis

    Q. How to reconcile discrepancies in reported IC50 values across studies?

    • Methodological Answer :

    • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times.
    • Compound Integrity : Verify stock solution stability (e.g., HPLC after 24-hour storage at −20°C).
    • Control Benchmarks : Include reference inhibitors (e.g., erlotinib) to normalize inter-lab variability .

    Propriétés

    IUPAC Name

    N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18BrN3O2/c1-3-23-16-9-14-15(10-17(16)24-4-2)20-11-21-18(14)22-13-7-5-6-12(19)8-13/h5-11H,3-4H2,1-2H3,(H,20,21,22)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YXOXHAUUTIOBDA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18BrN3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40274389
    Record name compound 56
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40274389
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    388.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    171745-13-4
    Record name compound 56
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40274389
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Reactant of Route 4
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    Reactant of Route 5
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline
    4-((3-Bromophenyl)amino)quinazoline-6,7-diol
    4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.